molecular formula C16H26O2 B1522050 1,3-Bis(3-hydroxy-3-pentyl)benzene CAS No. 676465-94-4

1,3-Bis(3-hydroxy-3-pentyl)benzene

Cat. No.: B1522050
CAS No.: 676465-94-4
M. Wt: 250.38 g/mol
InChI Key: DBVBDLSFXMYKIU-UHFFFAOYSA-N
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Description

1,3-Bis(3-hydroxy-3-pentyl)benzene is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol. It is also known by several synonyms, including 1,3-Bis(3-hydroxy-3-amyl)benzene and alpha,alpha,alpha',alpha'-Tetraethyl-1,3-benzenedimethanol. This compound is characterized by its crystalline form and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-hydroxy-3-pentyl)benzene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-pentanol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-hydroxy-3-pentyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using various electrophiles, such as nitronium ion (NO2+) for nitration or halogens for halogenation.

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones, depending on the extent of oxidation.

  • Reduction: The primary products are alcohols and alkanes.

  • Substitution: The products vary based on the substituent introduced, such as nitrobenzene from nitration or halogenated benzene derivatives from halogenation.

Scientific Research Applications

1,3-Bis(3-hydroxy-3-pentyl)benzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

  • Biology: The compound is used in the study of enzyme inhibitors and as a potential intermediate in the synthesis of biologically active molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Bis(3-hydroxy-3-pentyl)benzene exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

1,3-Bis(3-hydroxy-3-pentyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1,3-Bis(3-hydroxy-3-butyl)benzene: Similar structure but with a shorter alkyl chain.

  • 1,3-Bis(3-hydroxy-3-hexyl)benzene: Similar structure but with a longer alkyl chain.

  • 1,3-Bis(3-hydroxy-3-ethyl)benzene: Similar structure but with a different alkyl group.

Properties

IUPAC Name

3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBDLSFXMYKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659825
Record name 3,3'-(1,3-Phenylene)di(pentan-3-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676465-94-4
Record name 3,3'-(1,3-Phenylene)di(pentan-3-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(3-hydroxy-3-pentyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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